n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine
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Overview
Description
n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine: is a heterocyclic compound that contains both thiazole and benzoxazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine typically involves the coupling of a thiazole derivative with a benzoxazole derivative. One common method includes the reaction of 2-aminobenzoxazole with 2-(2-methylthiazol-4-yl)ethylamine under reflux conditions in a suitable solvent such as acetonitrile .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzoxazole ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in both rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of the benzoxazole ring may produce amines .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications .
Biology: In biological research, n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine is studied for its potential as an antimicrobial, antifungal, and anticancer agent .
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets in cells. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzoxazole ring may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
- n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]thiazol-2-amine
- n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]imidazol-2-amine
- n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine derivatives
Uniqueness: this compound is unique due to the presence of both thiazole and benzoxazole rings, which confer a combination of biological activities not typically found in compounds containing only one of these rings. This dual-ring structure enhances its potential as a multifunctional therapeutic agent .
Properties
Molecular Formula |
C13H13N3OS |
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Molecular Weight |
259.33 g/mol |
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C13H13N3OS/c1-9-15-10(8-18-9)6-7-14-13-16-11-4-2-3-5-12(11)17-13/h2-5,8H,6-7H2,1H3,(H,14,16) |
InChI Key |
CCTPANPPTSNKIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CCNC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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